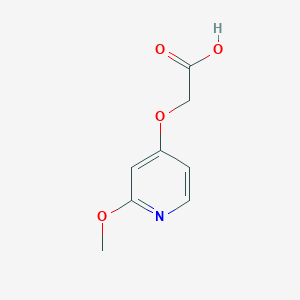

2-((2-Methoxypyridin-4-yl)oxy)acetic acid

Description

Contemporary Significance of Pyridine-Based Chemical Scaffolds in Organic Synthesis and Chemical Biology

The pyridine (B92270) scaffold is a privileged structure in the realms of organic synthesis and chemical biology, owing to its versatile reactivity and widespread presence in both natural products and synthetic molecules. nih.gov As a heterocyclic aromatic compound, pyridine and its derivatives are fundamental building blocks in the synthesis of a vast array of more complex molecules. researchgate.net The nitrogen atom in the pyridine ring can act as a nucleophile and a base, and it influences the reactivity of the ring's carbon atoms, making it amenable to a variety of chemical transformations.

In chemical biology, pyridine-based scaffolds are integral to the design of enzyme inhibitors, receptor agonists and antagonists, and probes for studying biological processes. The pyridine ring is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov Its ability to participate in hydrogen bonding and π-stacking interactions makes it a valuable component for molecular recognition at the active sites of biological macromolecules. Furthermore, the 2-methoxypyridine (B126380) unit, in particular, has been utilized in the synthesis of complex alkaloids and other biologically active compounds, where the methoxy (B1213986) group can modulate the electronic properties and basicity of the pyridine ring. nih.gov

Overview of Aryloxyacetic Acid Motifs in Advanced Chemical Research

The aryloxyacetic acid motif is a well-established pharmacophore in medicinal chemistry and drug discovery. Compounds containing this structural unit have been investigated for a wide range of therapeutic applications. nih.govnih.govresearchgate.net The general structure, consisting of an aromatic ring linked to an acetic acid moiety through an ether oxygen, provides a versatile template for designing molecules with specific biological activities.

The carboxylic acid group is often crucial for the biological activity of these compounds, as it can participate in ionic interactions and hydrogen bonding with biological targets. The aromatic ring can be substituted at various positions to modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. Research has shown that aryloxyacetic acid derivatives can act as inhibitors for various enzymes and can interact with different receptors, leading to their investigation in areas such as metabolic disorders, inflammation, and neurodegenerative diseases. nih.govnih.gov

Research Trajectories for 2-((2-Methoxypyridin-4-yl)oxy)acetic acid and Closely Related Analogues in Scholarly Investigations

Direct scholarly investigations specifically focused on 2-((2-Methoxypyridin-4-yl)oxy)acetic acid are limited in the publicly available scientific literature. Its existence is confirmed through chemical databases which provide basic physicochemical properties.

| Property | Value |

| Molecular Formula | C8H9NO4 |

| Molecular Weight | 183.16 g/mol |

| CAS Number | 114335254-6 |

Data sourced from PubChem. nih.gov

While dedicated research on the title compound is scarce, the research trajectories of closely related analogues offer valuable insights into its potential areas of investigation. For instance, derivatives of pyridin-4-yloxyacetic acid have been explored for their potential as inhibitors of various enzymes. The substitution pattern on the pyridine ring and the nature of the acetic acid side chain are critical determinants of their biological activity.

Research into analogues often focuses on modifying the substituents on the pyridine ring to enhance potency and selectivity for a particular biological target. For example, the introduction of different alkoxy groups or other functional groups at the 2-position of the pyridine ring can significantly impact the compound's interaction with target proteins. nih.gov Similarly, modifications to the acetic acid side chain, such as esterification or amidation, can be explored to improve pharmacokinetic properties.

Given the established biological activities of both pyridine and aryloxyacetic acid motifs, it is plausible that 2-((2-Methoxypyridin-4-yl)oxy)acetic acid and its analogues could be investigated in areas such as:

Enzyme Inhibition: As potential inhibitors of enzymes where the pyridine and aryloxyacetic acid moieties can interact with the active site.

Receptor Modulation: Acting as ligands for various receptors, where the specific substitution pattern could confer selectivity.

Materials Science: The pyridine moiety suggests potential applications in coordination chemistry and the development of new materials. rsc.org

The synthesis of such compounds can typically be achieved through the reaction of a substituted 4-hydroxypyridine (B47283) with a haloacetic acid derivative under basic conditions. A general synthetic approach is outlined in a patent for related 2-alkoxy-4-substituted pyridine derivatives, which involves the etherification of a 2-alkoxy-4-halopyridine. google.com

Properties

Molecular Formula |

C8H9NO4 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

2-(2-methoxypyridin-4-yl)oxyacetic acid |

InChI |

InChI=1S/C8H9NO4/c1-12-7-4-6(2-3-9-7)13-5-8(10)11/h2-4H,5H2,1H3,(H,10,11) |

InChI Key |

JLFDXRHBZNZZMG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC(=C1)OCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 2 Methoxypyridin 4 Yl Oxy Acetic Acid and Its Analogues

Retrosynthetic Analysis Approaches for Pyridin-4-yl-Oxyacetic Acid Systems

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursor structures. wikipedia.org This process involves breaking bonds, known as disconnections, which correspond to the reverse of known chemical reactions. scitepress.org The goal is to simplify the structure until readily available starting materials are identified. wikipedia.org

For a target molecule like 2-((2-Methoxypyridin-4-yl)oxy)acetic acid, the most logical disconnections involve the key functional groups: the ether linkage and the carboxylic acid.

C–O Ether Disconnection : The bond between the pyridine (B92270) ring's oxygen and the acetic acid moiety is a prime candidate for disconnection. amazonaws.com This is because ether bonds are commonly formed via nucleophilic substitution reactions, such as the Williamson ether synthesis. amazonaws.com This disconnection breaks the target molecule into two synthons: a pyridin-4-olate (B372684) nucleophile and an electrophilic acetic acid derivative. The corresponding synthetic equivalents would be a 2-methoxy-pyridin-4-ol and a haloacetic acid or its ester (e.g., ethyl bromoacetate).

Carboxylic Acid/Ester Disconnection : The carboxylic acid moiety can be retrosynthetically traced back to a more manageable precursor, such as an ester or a nitrile.

Disconnecting the C–O bond of the ester (a common FGI) leads back to the corresponding alcohol and an acyl chloride. amazonaws.com

Alternatively, the carboxylic acid can be seen as the hydrolysis product of a nitrile (–CN). This leads to a precursor containing a cyanomethyl ether group. This disconnection breaks the C–C bond between the carboxyl carbon and the alpha-carbon, identifying a –COOH synthon. wikipedia.org The synthetic equivalent for this synthon could be a cyanide anion. wikipedia.org

A typical retrosynthetic pathway is illustrated below:

Functional Group Interconversion (FGI) is a crucial strategy in retrosynthesis where one functional group is converted into another to simplify the synthesis or to enable a specific reaction. vanderbilt.eduub.edu

Key FGIs relevant to the synthesis of pyridin-4-yl-oxyacetic acids include:

Carboxylic Acid Precursors : A carboxylic acid is often best handled in a protected form during synthesis. A common FGI strategy is to target an ester (e.g., a methyl or ethyl ester) as the immediate precursor. The final step of the synthesis would then be a simple hydrolysis reaction to reveal the carboxylic acid. nih.gov

Nitrile to Carboxylic Acid : As mentioned, a nitrile can be a stable precursor that is converted to a carboxylic acid by hydrolysis, often under acidic or basic conditions. vanderbilt.edu This FGI is useful if the synthetic route involves nucleophilic substitution with a cyanide ion.

Activation of Alcohols : In some pathways, a hydroxyl group on a precursor may need to be converted into a better leaving group, such as a tosylate or a halide, to facilitate a subsequent nucleophilic substitution reaction. vanderbilt.eduub.edu

Direct Synthesis Routes for 2-((2-Methoxypyridin-4-yl)oxy)acetic acid and Related Structures

Direct synthesis involves the forward reaction sequence derived from retrosynthetic analysis, starting from simple precursors and building towards the target molecule.

The formation of the aryloxyacetic acid linkage is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction. youtube.com This reaction involves a nucleophilic oxygen atom (from a phenol (B47542) or, in this case, a hydroxypyridine) attacking an electrophilic carbon atom. nih.gov

The general mechanism involves the deprotonation of the hydroxypyridine using a suitable base to form a more nucleophilic pyridinolate anion. This anion then attacks the alpha-carbon of a haloacetic acid derivative, displacing the halide leaving group. nih.gov The choice of base is critical; common bases include sodium hydroxide, potassium hydroxide, sodium hydride, and potassium carbonate. nih.gov

A widely used and efficient method for synthesizing pyridin-4-yl-oxyacetic acids is the O-alkylation of the corresponding hydroxypyridine with a haloacetate ester, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate. nih.govresearchgate.net This method is a specific application of the Williamson ether synthesis.

The reaction typically proceeds as follows:

The starting material, 2-methoxy-pyridin-4-ol, is treated with a base (e.g., NaH, K2CO3) in an appropriate solvent (e.g., DMF, acetone) to generate the corresponding pyridinolate salt.

An alkyl haloacetate (e.g., ethyl bromoacetate) is added to the reaction mixture.

The pyridinolate anion acts as a nucleophile, attacking the electrophilic methylene (B1212753) carbon of the haloacetate and displacing the bromide ion.

The resulting product is the ethyl ester of the target molecule, ethyl 2-((2-methoxypyridin-4-yl)oxy)acetate.

Subsequent basic hydrolysis (saponification) of the ester using a base like NaOH, followed by acidic workup, yields the final carboxylic acid product, 2-((2-Methoxypyridin-4-yl)oxy)acetic acid. masterorganicchemistry.com

The table below summarizes typical conditions for this alkylation-hydrolysis sequence.

| Hydroxypyridine Precursor | Alkylating Agent | Base | Solvent | Key Steps | Reference |

|---|---|---|---|---|---|

| Substituted Phenol | α-bromo-ester | NaH | Anhydrous DMF | 1. Nucleophilic substitution 2. Basic hydrolysis | nih.gov |

| Aryloxyacetic acid | Methyl iodide | NaOH / TBHS (catalyst) | Dichloromethane (B109758)/Water (PTC) | Phase Transfer Catalyzed (PTC) O-alkylation | unishivaji.ac.in |

| Substituted Phenol | Chloroacetic acid | NaOH | Water | 1. One-pot reaction under microwave 2. Acidification | niscpr.res.in |

An alternative synthetic strategy involves starting with a pyridine ring that already contains a carboxylic acid or a related functional group. longdom.org While less direct for the target molecule, this approach can be valuable for creating certain analogues. For instance, a pyridine-2-carboxylic acid could serve as a starting point. nih.gov The synthesis would then require the introduction of the 4-oxyacetic acid side chain. This might involve multiple steps, including:

Introduction of a hydroxyl group at the 4-position of the pyridine ring, which can be a challenging transformation.

Protection of the existing carboxylic acid group.

Alkylation of the newly introduced 4-hydroxyl group as described in section 2.2.2.

Deprotection of the carboxylic acid group.

This route is generally more complex than building the side chain onto a pre-existing 4-hydroxypyridine (B47283) derivative. However, it highlights the versatility of using functionalized pyridine precursors in organic synthesis. longdom.org

Derivatization and Further Functionalization of the 2-((2-Methoxypyridin-4-yl)oxy)acetic Acid Core

The core structure of 2-((2-methoxypyridin-4-yl)oxy)acetic acid offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogues. The primary points for derivatization include the carboxylic acid group, the pyridine ring, and the methoxy (B1213986) group. These modifications are crucial for exploring the structure-activity relationships of this class of compounds.

Amidation and Esterification of the Carboxylic Acid Group

The carboxylic acid moiety of 2-((2-methoxypyridin-4-yl)oxy)acetic acid is a versatile handle for the introduction of various functional groups through amidation and esterification reactions.

Amidation: The formation of amides from the parent carboxylic acid is a common strategy to introduce diversity. This transformation is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common coupling agents that can be employed for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. fishersci.co.uknih.gov The reaction of the carboxylic acid with these reagents forms a highly reactive O-acylisourea intermediate, which readily reacts with an amine to furnish the corresponding amide. fishersci.co.uk The choice of solvent is typically an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). fishersci.co.uk Another approach involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine, often in the presence of a base like triethylamine (B128534) or pyridine to neutralize the HCl generated. fishersci.co.uk

Esterification: Ester derivatives can be synthesized through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a classical approach. researchgate.net The reaction is typically performed with an excess of the alcohol, which also serves as the solvent, to drive the equilibrium towards the ester product. researchgate.net Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species. For instance, reaction with an alkyl halide in the presence of a base like potassium carbonate or cesium carbonate can yield the corresponding ester. Furthermore, coupling agents similar to those used in amidation, such as DCC or EDC, can be employed to facilitate the reaction between the carboxylic acid and an alcohol. medcraveonline.com

Table 1: Common Reagents for Amidation and Esterification

| Transformation | Reagent Class | Specific Examples |

| Amidation | Carbodiimides | DCC, DIC, EDC |

| Additives | HOBt, HOAt | |

| Acyl Halide Formation | SOCl₂, (COCl)₂ | |

| Esterification | Acid Catalysts | H₂SO₄, TsOH |

| Alkylating Agents | Alkyl halides | |

| Coupling Agents | DCC, EDC |

Synthesis of Hydrazide Derivatives and Subsequent Condensation Reactions

Further functionalization can be achieved by converting the carboxylic acid group to a hydrazide. This is typically accomplished by first preparing the corresponding ester, for example, the methyl or ethyl ester of 2-((2-methoxypyridin-4-yl)oxy)acetic acid. This ester can then be reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a suitable solvent like ethanol (B145695) to yield the 2-((2-methoxypyridin-4-yl)oxy)acetohydrazide. nih.gov

The resulting hydrazide is a valuable intermediate as the terminal -NH₂ group is nucleophilic and can readily undergo condensation reactions with various carbonyl compounds. For instance, reaction with aldehydes or ketones in the presence of a catalytic amount of acid (e.g., glacial acetic acid) leads to the formation of the corresponding hydrazone derivatives (Schiff bases). nih.govekb.eg This reaction provides a straightforward method to append a wide variety of substituted aromatic or aliphatic moieties to the core structure.

These hydrazone derivatives can be further cyclized to form various heterocyclic systems. For example, reaction with chloroacetyl chloride in a suitable solvent could lead to the formation of 2-azetidinones. This diverse reactivity of the hydrazide and its derivatives allows for the generation of a large library of compounds with potential biological activities.

Table 2: Representative Reactions of Hydrazide Derivatives

| Starting Material | Reagent | Product Type |

| 2-((2-methoxypyridin-4-yl)oxy)acetohydrazide | Aldehyde/Ketone | Hydrazone |

| Hydrazone | Chloroacetyl chloride | 2-Azetidinone |

Modification of the Pyridine Ring System and Methoxy Group

The pyridine ring of 2-((2-methoxypyridin-4-yl)oxy)acetic acid is another site for modification, although it is generally less reactive towards electrophilic substitution than a benzene (B151609) ring. The presence of the methoxy group at the 2-position and the oxyacetic acid side chain at the 4-position will influence the regioselectivity of any substitution reactions. The 2-methoxypyridine (B126380) moiety can be considered a key pharmacophore, and modifications can be used to probe its role in biological activity. nih.govresearchgate.net

Potential modifications could include nitration, halogenation, or sulfonation, though these reactions may require harsh conditions and could lead to a mixture of products. A more controlled approach would involve the synthesis of substituted 2-methoxypyridin-4-ols as starting materials, which can then be used to synthesize the desired analogues.

The methoxy group itself can also be a point of modification. Demethylation to the corresponding 2-hydroxypyridine (B17775) derivative can be achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting hydroxyl group can then be re-alkylated with different alkyl halides to introduce a variety of alkoxy groups, thus allowing for an investigation of the steric and electronic effects of this group.

Advanced Synthetic Techniques and Reaction Optimization

The efficient synthesis of 2-((2-methoxypyridin-4-yl)oxy)acetic acid and its analogues relies on the optimization of reaction conditions and the use of advanced synthetic techniques to improve yields, reduce reaction times, and enhance selectivity.

Investigation of Catalytic Systems for Efficiency and Selectivity

The key ether linkage in 2-((2-methoxypyridin-4-yl)oxy)acetic acid is typically formed via a Williamson ether synthesis, which involves the reaction of a 4-halopyridine or a 4-hydroxypyridine derivative with an appropriate haloacetate. masterorganicchemistry.comfrancis-press.com The efficiency of this Sₙ2 reaction can be significantly influenced by the choice of catalyst. Phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) can be employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble haloacetate, particularly in biphasic reaction systems. This can lead to increased reaction rates and milder reaction conditions.

For the amidation and esterification reactions discussed in section 2.3.1, the development of more efficient and selective catalysts is an active area of research. For instance, in esterification reactions, solid acid catalysts like ion-exchange resins or zeolites can offer advantages over traditional homogeneous acid catalysts in terms of ease of separation and reusability. nih.gov Similarly, for amidation, the use of newer generation coupling agents and catalysts can improve the efficiency and reduce the formation of byproducts. growingscience.comresearchgate.net

Solvent Effects and Reaction Condition Optimization in Pyridine Synthesis

The choice of solvent can have a profound impact on the outcome of the synthesis of pyridine derivatives. In the Williamson ether synthesis, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are generally preferred as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic and thus accelerating the rate of the Sₙ2 reaction. masterorganicchemistry.comwikipedia.org

Optimization of other reaction parameters is also crucial. Temperature plays a significant role; higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts through elimination reactions, especially with secondary alkyl halides. masterorganicchemistry.com The nature of the base used to deprotonate the 4-hydroxypyridine is also important. Stronger bases like sodium hydride (NaH) will lead to a higher concentration of the nucleophilic alkoxide, but milder bases like potassium carbonate may be sufficient and offer better functional group tolerance. Careful optimization of these parameters is essential to achieve high yields and purity of the desired product.

Advanced Spectroscopic and Structural Elucidation Studies of Pyridin 4 Yl Oxyacetic Acid Compounds

Vibrational Spectroscopy (FTIR and FT-Raman) for Molecular Conformation and Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying functional groups and elucidating the molecular conformation of a compound. For 2-((2-Methoxypyridin-4-yl)oxy)acetic acid, the vibrational spectrum will be a composite of the characteristic vibrations of the 2-methoxypyridine (B126380) ring and the oxyacetic acid side chain.

The FTIR spectrum is expected to show a very strong and broad absorption band for the O-H stretch of the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. This broadness is a result of hydrogen bonding. The C=O stretching vibration of the carboxylic acid will present a strong, sharp peak around 1710 cm⁻¹, characteristic of a hydrogen-bonded dimer. The C-O stretching of the carboxylic acid and the ether linkage will likely appear in the 1200-1300 cm⁻¹ and 1050-1150 cm⁻¹ regions, respectively. The pyridine (B92270) ring itself will contribute to a series of characteristic bands. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. Ring stretching vibrations (C=C and C=N) typically appear in the 1400-1600 cm⁻¹ region. The methoxy (B1213986) group should exhibit a characteristic C-H stretching around 2850-2950 cm⁻¹. researchgate.netnist.goviosrjournals.orgmdpi.comnih.govglobalresearchonline.net

The FT-Raman spectrum will be complementary to the FTIR data. Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the symmetric vibrations of the pyridine ring and the C-C backbone are expected to be more prominent. The C=O stretch will also be visible, though potentially weaker than in the FTIR spectrum. The O-H stretch is typically weak in Raman spectra. researchgate.netiosrjournals.orgnih.gov

Predicted Vibrational Frequencies for 2-((2-Methoxypyridin-4-yl)oxy)acetic acid

| Functional Group | Predicted Wavenumber (cm⁻¹) (FTIR) | Predicted Wavenumber (cm⁻¹) (FT-Raman) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad, strong) | Weak |

| C-H stretch (Aromatic) | 3000-3100 (medium) | 3000-3100 (strong) |

| C-H stretch (Methoxy) | 2850-2950 (medium) | 2850-2950 (medium) |

| C=O stretch (Carboxylic Acid) | ~1710 (strong) | ~1710 (medium) |

| C=C, C=N stretch (Pyridine Ring) | 1400-1600 (multiple bands, medium) | 1400-1600 (multiple bands, strong) |

| C-O stretch (Ether & Acid) | 1050-1300 (strong) | 1050-1300 (medium) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

For the ¹H NMR spectrum , the carboxylic acid proton (OH) is expected to be the most downfield signal, appearing as a broad singlet around 10-13 ppm. libretexts.org The protons on the pyridine ring will appear in the aromatic region (7-9 ppm). Specifically, the proton at the 6-position (adjacent to the nitrogen) will be the most deshielded. The protons at the 3 and 5-positions will also be in this region, with their exact shifts influenced by the electronic effects of the methoxy and oxyacetic acid groups. The methylene (B1212753) protons (-CH₂-) of the oxyacetic acid group will likely appear as a singlet in the range of 4.5-5.0 ppm. The methoxy group protons (-OCH₃) will present as a sharp singlet around 3.9-4.1 ppm. chemicalbook.comchemicalbook.comhmdb.ca

In the ¹³C NMR spectrum , the carbonyl carbon of the carboxylic acid will be the most downfield signal, expected in the range of 170-180 ppm. libretexts.org The carbons of the pyridine ring will resonate between 110-165 ppm. The carbon bearing the methoxy group (C2) and the carbon attached to the oxyacetic acid group (C4) will have distinct chemical shifts due to the electron-donating effects of the oxygen atoms. The methylene carbon of the oxyacetic acid group will likely appear around 65-70 ppm, and the methoxy carbon will be in the 50-60 ppm range. acdlabs.comchemicalbook.comrsc.orgspectrabase.com

Predicted ¹H and ¹³C NMR Chemical Shifts for 2-((2-Methoxypyridin-4-yl)oxy)acetic acid

| ¹H NMR | Predicted Chemical Shift (ppm) | ¹³C NMR | Predicted Chemical Shift (ppm) |

| COOH | 10.0 - 13.0 (s, 1H) | C=O | 170 - 180 |

| Pyridine-H6 | 8.0 - 8.2 (d, 1H) | Pyridine-C2 | 160 - 165 |

| Pyridine-H3, H5 | 6.8 - 7.5 (m, 2H) | Pyridine-C4 | 150 - 155 |

| -OCH₂- | 4.5 - 5.0 (s, 2H) | Pyridine-C6 | 145 - 150 |

| -OCH₃ | 3.9 - 4.1 (s, 3H) | Pyridine-C3, C5 | 110 - 125 |

| -OCH₂- | 65 - 70 | ||

| -OCH₃ | 50 - 60 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 2-((2-Methoxypyridin-4-yl)oxy)acetic acid is expected to be dominated by the chromophore of the 2-methoxypyridine ring. Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. researchgate.net The presence of the methoxy and oxyacetic acid substituents will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine due to their electron-donating nature, which extends the conjugation. researchgate.net One would expect to see strong absorption bands in the UV region, likely between 220-280 nm, corresponding to the π → π* transitions of the pyridine ring. core.ac.uknist.gov Any n → π* transitions would be weaker and might be obscured by the more intense π → π* bands.

Predicted UV-Vis Absorption for 2-((2-Methoxypyridin-4-yl)oxy)acetic acid

| Transition | Predicted λₘₐₓ (nm) |

| π → π | 220 - 280 |

| n → π | > 280 (weak) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular weight of 2-((2-Methoxypyridin-4-yl)oxy)acetic acid is 183.16 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 183.

The fragmentation pattern would likely involve initial cleavages at the ether linkage and the carboxylic acid group. A common fragmentation for phenoxyacetic acids is the loss of the carboxymethyl radical (•CH₂COOH), leading to a phenoxy radical cation. researchgate.netmassbank.eumassbank.eunist.gov For the target molecule, this would result in a fragment corresponding to the 2-methoxypyridin-4-ol (B1388661) cation at m/z 125. Another likely fragmentation is the loss of a methoxy radical (•OCH₃) from the molecular ion, giving a fragment at m/z 152. Further fragmentation could involve the loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxylic acid moiety. researchgate.netsapub.orgrsc.org

Predicted Mass Spectrometry Fragmentation for 2-((2-Methoxypyridin-4-yl)oxy)acetic acid

| Fragment Ion | Predicted m/z |

| [M]⁺ | 183 |

| [M - •OCH₃]⁺ | 152 |

| [M - •CH₂COOH]⁺ | 125 |

| [M - COOH]⁺ | 138 |

Computational Chemistry and Theoretical Investigations of 2 2 Methoxypyridin 4 Yl Oxy Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. This method is employed to optimize the molecular geometry, determine electronic properties, and predict spectroscopic data. For 2-((2-Methoxypyridin-4-yl)oxy)acetic acid, DFT calculations would provide a detailed understanding of its fundamental chemical nature. These calculations are often performed using specific basis sets, such as 6-311++G(d,p), which provide a good balance of accuracy and computational cost for organic molecules.

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. ajchem-a.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates a molecule is more reactive. For 2-((2-Methoxypyridin-4-yl)oxy)acetic acid, the HOMO is expected to be localized on the electron-rich pyridine (B92270) ring and the ether oxygen, while the LUMO would likely be distributed over the carboxylic acid group and the pyridine ring.

From the energies of the HOMO and LUMO, various global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These indices provide a quantitative basis for predicting chemical behavior.

Illustrative Data Table: Calculated Frontier Orbital Energies and Chemical Reactivity Indices

| Parameter | Formula | Description | Hypothetical Value |

| E_HOMO | - | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E_LUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability | 5.0 eV |

| Ionization Potential (I) | -E_HOMO | Energy required to remove an electron | 6.5 eV |

| Electron Affinity (A) | -E_LUMO | Energy released when an electron is added | 1.5 eV |

| Absolute Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons | 4.0 eV |

| Absolute Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.5 eV |

| Absolute Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity | 0.2 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic power | 3.2 eV |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orglibretexts.org The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale to denote different charge regions.

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on atoms like oxygen and nitrogen. researchgate.net

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas. These sites are prone to nucleophilic attack, commonly found around acidic hydrogen atoms. researchgate.net

Green Regions: Represent neutral or zero potential.

For 2-((2-Methoxypyridin-4-yl)oxy)acetic acid, the MEP map would likely show significant negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. A strong positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, highlighting its role as a proton donor. The methoxy (B1213986) group's oxygen would also contribute to the negative potential. This visualization is invaluable for understanding hydrogen bonding and other non-covalent interactions. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and structure based on the topology of the electron density (ρ(r)). wikipedia.orgamercrystalassn.org This analysis allows for the characterization of interatomic interactions, including covalent bonds, ionic bonds, and hydrogen bonds. researchgate.net The analysis focuses on Bond Critical Points (BCPs), which are points of minimum electron density between two bonded atoms. muni.cz

Several topological parameters at the BCP are analyzed to determine the nature of the bond:

Electron Density (ρ(r)): Higher values indicate a stronger bond.

Laplacian of Electron Density (∇²ρ(r)): The sign of the Laplacian indicates the type of interaction. A negative value (∇²ρ(r) < 0) signifies a shared interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction (ionic bonds, hydrogen bonds, van der Waals forces), where electron density is depleted in the internuclear region. muni.cz

Total Electron Energy Density (H(r)): The sign of H(r) can also help classify the bond. Negative values are indicative of covalent character.

Illustrative Data Table: QTAIM Topological Parameters for Selected Bonds

| Bond | ρ(r) (au) | ∇²ρ(r) (au) | H(r) (au) | Bond Type Interpretation |

| C=O (carboxyl) | 0.35 | -0.45 | -0.50 | Covalent (shared) |

| O-H (carboxyl) | 0.28 | -1.80 | -0.35 | Polar Covalent (shared) |

| C-O (ether) | 0.20 | +0.15 | -0.10 | Polar Covalent |

| N···H (intermolecular) | 0.03 | +0.08 | +0.001 | Hydrogen Bond (closed-shell) |

Conformational Analysis and Potential Energy Surface (PES) Mapping

Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers for rotation between them. This is achieved by mapping the Potential Energy Surface (PES) through systematic rotation (scanning) of specific dihedral angles. researchgate.net

The C-O bond of the ether linkage between the pyridine ring and the acetic acid moiety.

The O-C bond of the acetic acid group.

The C-C bond within the acetic acid side chain.

By performing a relaxed PES scan, where the dihedral angle of a specific bond is varied incrementally while allowing the rest of the molecule's geometry to relax, one can identify the global and local energy minima corresponding to the most stable conformers. The energy maxima on this surface represent the rotational barriers. Such studies, like those performed on acetic acid, reveal the most favorable geometries for intermolecular interactions. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides insight into static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. easychair.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its environment, particularly with solvent molecules. nih.govresearchgate.net

An MD simulation of 2-((2-Methoxypyridin-4-yl)oxy)acetic acid in an explicit solvent like water would:

Reveal the stability of different conformers in solution.

Show the formation and lifetime of hydrogen bonds between the molecule's carboxyl group or pyridine nitrogen and surrounding water molecules.

These simulations are critical for understanding how the solvent environment influences the molecule's structure and reactivity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters. The calculated vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be compared with experimental data. researchgate.net This comparison serves two main purposes: it helps in the assignment and interpretation of experimental spectra, and it validates the accuracy of the computational model used.

For instance, calculating the vibrational frequencies of 2-((2-Methoxypyridin-4-yl)oxy)acetic acid would allow for the assignment of specific peaks in its experimental IR spectrum to the stretching and bending modes of its functional groups (e.g., C=O stretch, O-H stretch, C-O-C asymmetric stretch). Calculated frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies.

Illustrative Data Table: Comparison of Calculated and Experimental Vibrational Frequencies

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H (carboxyl) | Stretching | 3750 | 3550 | 3545 |

| C=O (carboxyl) | Stretching | 1790 | 1725 | 1720 |

| C-O-C (ether) | Asymmetric Stretch | 1280 | 1245 | 1240 |

| Pyridine Ring | C=N Stretch | 1610 | 1580 | 1575 |

Biochemical and Molecular Mechanistic Studies of 2 2 Methoxypyridin 4 Yl Oxy Acetic Acid Analogues

Investigation of Enzyme Inhibition Mechanisms at the Molecular Level

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Mechanisms

There is no publicly available research detailing the investigation of 2-((2-Methoxypyridin-4-yl)oxy)acetic acid analogues as inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1). The current body of literature on IDO1 inhibitors focuses on other chemical classes, such as hydroxyamidine-based compounds like epacadostat. nih.govnih.govnih.gov As a result, information regarding the potential inhibitory mechanisms of 2-((2-methoxypyridin-4-yl)oxy)acetic acid derivatives against IDO1 is absent from scientific literature.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzyme Modulation

An extensive literature search found no specific studies on the modulatory effects of 2-((2-Methoxypyridin-4-yl)oxy)acetic acid analogues on Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes. Research into dual COX/LOX inhibitors has explored various chemical scaffolds, but the pyridinyloxyacetic acid structure central to this query is not among those described. researchgate.netnih.govnih.gov Therefore, no data tables or detailed findings regarding the activity of these specific analogues on COX and LOX pathways can be provided.

Exploration of Protein-Ligand Binding Interactions and Pharmacophore Modeling

Molecular Docking and Scoring Approaches for Target Binding Prediction

No molecular docking, scoring, or computational modeling studies for analogues of 2-((2-Methoxypyridin-4-yl)oxy)acetic acid against PIM-1, DGKγ, IDO1, COX, or LOX have been published. While molecular modeling is a common tool in drug discovery for predicting binding modes and affinities for various inhibitors, nih.govmdpi.commdpi.com such analyses have not been reported for this specific class of compounds in the context of the requested enzyme targets.

Structure-Activity Relationship (SAR) Derivations from In Vitro Biological Screening

Due to the lack of in vitro biological screening data for 2-((2-Methoxypyridin-4-yl)oxy)acetic acid analogues against the specified enzymes, no Structure-Activity Relationship (SAR) studies have been derived. SAR studies are contingent upon the synthesis and biological evaluation of a series of related compounds to determine how chemical modifications influence their activity. nih.govnih.govmdpi.com Without this foundational screening data, it is not possible to delineate the structural requirements for inhibitory activity for this particular chemical scaffold.

Cellular Biochemistry and Molecular Pathway Modulation (In Vitro Studies)

Extensive literature searches did not yield specific in vitro studies on 2-((2-Methoxypyridin-4-yl)oxy)acetic acid or its close analogues related to the induction of apoptosis, effects on collagen expression in fibrosis models, or receptor agonism/antagonism at the 5-HT1A receptor.

Induction of Apoptosis and Caspase Activation in Cancer Cell Lines

No published research was identified that specifically investigates the ability of 2-((2-Methoxypyridin-4-yl)oxy)acetic acid or its analogues to induce apoptosis or activate caspases in cancer cell lines.

Effects on Collagen Expression and Extracellular Matrix Remodeling in Fibrosis Models

There is currently no available scientific literature detailing the effects of 2-((2-Methoxypyridin-4-yl)oxy)acetic acid or its analogues on collagen expression or extracellular matrix remodeling in in vitro fibrosis models.

Receptor Agonism/Antagonism Studies at the Molecular Level (e.g., 5-HT1AR)

No studies were found that characterize the activity of 2-((2-Methoxypyridin-4-yl)oxy)acetic acid or its analogues as agonists or antagonists of the 5-HT1A receptor.

Role of 2 2 Methoxypyridin 4 Yl Oxy Acetic Acid As a Synthetic Intermediate and Chemical Probe

Precursor in the Synthesis of Complex Heterocyclic Compounds

No research findings are available to demonstrate the use of 2-((2-Methoxypyridin-4-yl)oxy)acetic acid as a precursor in the synthesis of complex heterocyclic compounds.

Utilization as a Scaffold for Combinatorial Library Synthesis and Lead Generation

There is no published research on the utilization of 2-((2-Methoxypyridin-4-yl)oxy)acetic acid as a scaffold for the synthesis of combinatorial libraries or for lead generation.

Future Directions in Research on 2 2 Methoxypyridin 4 Yl Oxy Acetic Acid and Its Analogues

Development of Novel Synthetic Routes with Enhanced Sustainability

Key sustainable strategies that are being actively explored include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times from hours to minutes and increase product yields compared to conventional heating methods. nih.gov

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine several steps into a single procedure, reducing solvent waste and purification efforts. researchgate.net

Green Catalysts: The use of novel catalysts is a cornerstone of sustainable synthesis. Biocatalysts, such as engineered enzymes, offer high selectivity under mild conditions. ijarsct.co.in Ionic liquids (ILs) are also gaining traction as recyclable and environmentally benign catalysts and reaction media that can improve reaction efficiency and selectivity. benthamscience.com

Solvent-Free and Aqueous Reactions: Conducting reactions without organic solvents or in water is a primary goal of green chemistry, minimizing environmental pollution. ijarsct.co.in

| Synthetic Strategy | Traditional Approach | Sustainable (Green) Approach | Key Advantages of Sustainable Approach |

|---|---|---|---|

| Energy Source | Conventional reflux heating | Microwave irradiation nih.gov | Reduced reaction time, increased yields |

| Catalysis | Homogeneous metal catalysts | Biocatalysts, Ionic Liquids ijarsct.co.inbenthamscience.com | High selectivity, mild conditions, recyclability |

| Solvents | Toxic organic solvents | Solvent-free conditions, water, or eco-friendly solvents ijarsct.co.in | Reduced environmental impact and toxicity |

| Process | Multi-step synthesis with intermediate isolation | One-pot multicomponent reactions researchgate.net | Improved atom economy, reduced waste |

Advanced Computational Design of Analogues with Tailored Molecular Interactions

Computational, or in silico, methods have become indispensable in modern drug discovery for designing potent and selective enzyme inhibitors. fums.ac.ir For analogues of 2-((2-Methoxypyridin-4-yl)oxy)acetic acid, advanced computational techniques can predict and refine how these molecules bind to their biological targets, thereby accelerating the development of compounds with optimized therapeutic properties. fums.ac.ir

Future research will heavily leverage the following computational tools:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. fums.ac.ir By simulating the interaction of various analogues with a target's active site, researchers can estimate binding affinity and identify candidates with the most favorable interactions. tubitak.gov.tr This is crucial for designing inhibitors that are highly specific for their intended target, such as a particular protein kinase. frontiersin.org

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) necessary for biological activity. slideshare.net New analogues can be designed to fit this model, increasing the probability of desired activity.

| Computational Technique | Primary Function | Application in Analogue Design |

|---|---|---|

| Molecular Docking fums.ac.irfrontiersin.org | Predicts binding pose and affinity of a ligand to a protein. | Virtual screening of analogue libraries; prioritizing compounds for synthesis. |

| Molecular Dynamics (MD) fums.ac.ir | Simulates the movement and interaction of atoms and molecules over time. | Assessing the stability of the ligand-protein complex; understanding binding mechanisms. |

| Pharmacophore Modeling slideshare.net | Identifies essential structural features for biological activity. | Designing novel molecules that retain key features for target interaction. |

| Quantum Mechanics (QM) mdpi.com | Calculates electronic structure and energies for accurate binding energy prediction. | Refining binding affinity calculations for lead optimization. |

Exploration of Undiscovered Biochemical Targets and Mechanistic Pathways

While many pyridine-based compounds are known to be kinase inhibitors, the full spectrum of their biological activity is likely much broader. frontiersin.org A significant future direction for research on 2-((2-Methoxypyridin-4-yl)oxy)acetic acid and its analogues is the identification of novel biochemical targets and the elucidation of their mechanisms of action.

Potential avenues for exploration include:

Broad-Spectrum Kinase Screening: Many kinase inhibitors show activity against multiple targets, which can lead to off-target effects or polypharmacology. frontiersin.org Screening analogues against a wide panel of kinases could identify novel and clinically relevant targets.

Targeting Allosteric Sites: Instead of competing with ATP at the highly conserved active site of enzymes, designing inhibitors that bind to allosteric sites can offer greater selectivity and a different mode of regulation. This represents an underexplored avenue for pyridine (B92270) derivatives.

Metabolic Pathway Analysis: Investigating the metabolic fate of these compounds is crucial. The biochemical pathways that process pyridine derivatives could reveal new biological interactions or identify active metabolites. asm.orgnih.gov For instance, the degradation pathways of pyridine in microorganisms suggest enzymatic processes that could have parallels in human metabolism. asm.org

Phenotypic Screening: A target-agnostic approach, where compounds are screened for their effect on cell behavior (e.g., inducing autophagy), can uncover unexpected mechanisms and therapeutic applications. nih.gov This can lead to the discovery of entirely new classes of targets.

By pursuing these future directions, the scientific community can unlock the full potential of 2-((2-Methoxypyridin-4-yl)oxy)acetic acid and its analogues, paving the way for the development of more sustainable chemical processes and novel therapeutic agents.

Q & A

Q. What are standard synthetic routes for 2-((2-Methoxypyridin-4-yl)oxy)acetic acid?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-methoxypyridin-4-ol with a halogenated acetic acid derivative (e.g., bromoacetic acid) under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates the formation of the ether linkage . Purification often employs column chromatography or recrystallization. Validate the structure using NMR (e.g., verifying methoxy and pyridyl proton signals) and mass spectrometry .

Q. How can researchers confirm the purity of 2-((2-Methoxypyridin-4-yl)oxy)acetic acid?

Use high-performance liquid chromatography (HPLC) with a reverse-phase C18 column and UV detection (λ = 254 nm). Compare retention times with a reference standard. Alternatively, thin-layer chromatography (TLC) in ethyl acetate/hexane (3:7) can assess purity qualitatively. Quantify impurities via mass spectrometry to detect by-products like unreacted starting materials or hydrolyzed derivatives .

Q. What safety protocols are critical when handling this compound?

While specific toxicity data may be limited, adhere to general guidelines for handling organic acids:

- Use fume hoods to avoid inhalation of fine powders.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in airtight containers away from moisture to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the pyridinol oxygen.

- Temperature : Elevated temperatures (70–90°C) accelerate reaction rates but may promote side reactions (e.g., ester hydrolysis).

- Catalysts : Add catalytic tetrabutylammonium iodide (TBAI) to improve phase transfer in biphasic systems . Monitor reaction progress via TLC or in situ IR spectroscopy to identify optimal termination points.

Q. How to resolve discrepancies in spectroscopic data during structural characterization?

If NMR signals suggest unexpected tautomers or isomers:

- Perform variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism).

- Use X-ray crystallography (via SHELX refinement) to resolve ambiguous bonding patterns .

- Cross-validate with computational methods (DFT calculations) to predict stable conformers .

Q. What strategies mitigate low yields in scale-up synthesis?

- Batch vs. flow chemistry : Continuous flow systems reduce side reactions by maintaining precise temperature/residence time control.

- Workup optimization : Use liquid-liquid extraction with dichloromethane/water to efficiently isolate the product.

- By-product recycling : Recover unreacted 2-methoxypyridin-4-ol via acid-base extraction .

Q. How to design bioactivity assays for this compound?

- Target selection : Prioritize enzymes/receptors with known interactions with pyridine ether derivatives (e.g., kinase inhibitors).

- Assay conditions : Use fluorescence polarization for binding affinity studies or microplate-based enzymatic assays (e.g., NADH-coupled detection).

- Control experiments : Include structurally similar analogs (e.g., 2-(pyridin-4-yloxy)acetic acid) to assess the methoxy group’s role .

Data Contradiction Analysis

Q. Why might reported biological activities vary across studies?

Discrepancies may arise from:

- Purity differences : Trace impurities (e.g., residual solvents) can non-specifically inhibit enzymes.

- Assay variability : Differences in buffer pH, ionic strength, or cell lines (for in vitro studies).

- Stereochemical factors : Ensure enantiomeric purity if chiral centers exist (e.g., via chiral HPLC) .

Q. How to reconcile conflicting solubility data in literature?

Solubility is highly dependent on pH and counterion choice:

- Protonate the acetic acid moiety (pKa ~2.5) to enhance water solubility.

- Use co-solvents (e.g., DMSO:water 1:9) for in vitro assays.

- Compare data using standardized protocols (e.g., shake-flask method at 25°C) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | DMF | Enhances nucleophilicity | |

| Temperature | 80°C | Balances rate vs. side reactions | |

| Catalyst | TBAI (5 mol%) | Improves phase transfer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.